molecular formula C21H22O B12606360 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one CAS No. 651303-34-3

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one

Cat. No.: B12606360
CAS No.: 651303-34-3
M. Wt: 290.4 g/mol
InChI Key: SJQUWJJRZNXQOL-UHFFFAOYSA-N
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Description

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one is an organic compound with the molecular formula C21H22O It is a cyclopentenone derivative characterized by the presence of two ethyl groups and two phenyl groups attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diphenylethanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols.

Scientific Research Applications

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-3,4-diphenylcyclopentadienone
  • 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dienone

Uniqueness

2,3-Diethyl-4,5-diphenylcyclopent-2-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

651303-34-3

Molecular Formula

C21H22O

Molecular Weight

290.4 g/mol

IUPAC Name

2,3-diethyl-4,5-diphenylcyclopent-2-en-1-one

InChI

InChI=1S/C21H22O/c1-3-17-18(4-2)21(22)20(16-13-9-6-10-14-16)19(17)15-11-7-5-8-12-15/h5-14,19-20H,3-4H2,1-2H3

InChI Key

SJQUWJJRZNXQOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3)CC

Origin of Product

United States

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